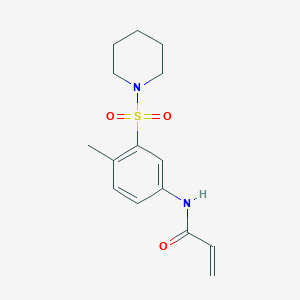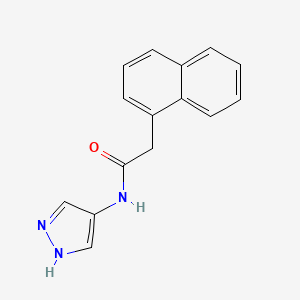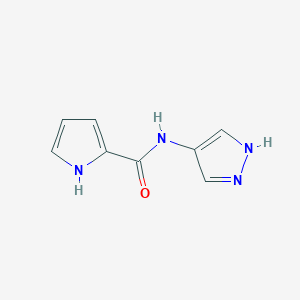
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, also known as PTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMU is a white crystalline powder that is soluble in organic solvents and exhibits unique properties that make it a valuable compound in scientific research.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to react with carbonyl compounds to form imines, which can be further converted to amines. It has also been shown to react with isocyanates to form ureas.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant activity and to exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents and catalysts. However, this compound has some limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea. One potential area of research is the development of this compound-based catalysts for asymmetric synthesis. Another potential area of research is the use of this compound as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and pharmacology.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and pharmacology.
Méthodes De Synthèse
The synthesis of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves the reaction of 1-phenyl-3-chloro-2-propanol with 2,2,6,6-tetramethylpiperidine, followed by the reaction of the resulting intermediate with urea. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent for the determination of aldehydes and ketones, as well as a catalyst for various organic reactions. This compound has also been used as a ligand for the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
1-phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLUXLJLIZEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)









![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)